Cas no 23590-59-2 (8-chloro-Pyrido[2,3-d]pyridazine)

8-Chloro-Pyrido[2,3-d]pyridazine is a heterocyclic compound featuring a fused pyridine-pyridazine core with a chlorine substituent at the 8-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-deficient aromatic system facilitates nucleophilic substitution reactions, enabling selective functionalization for the development of bioactive molecules. The chloro group enhances versatility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for efficient derivatization. High purity and stability under standard conditions ensure consistent performance in research and industrial applications. Its well-defined synthetic pathway and compatibility with diverse reaction conditions make it a preferred choice for medicinal chemistry and material science applications.
8-chloro-Pyrido[2,3-d]pyridazine structure
23590-59-2 structure
Product Name:8-chloro-Pyrido[2,3-d]pyridazine
CAS No:23590-59-2
MF:C7H4ClN3
MW:165.579759597778
CID:283494
PubChem ID:154867
Update Time:2025-05-24

8-chloro-Pyrido[2,3-d]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 8-chloro-Pyrido[2,3-d]pyridazine
    • 8-chloropyrido[2,3-d]pyridazine
    • Pyrido[2,3-d]pyridazine,8-chloro-
    • PYRIDO(2,3-D)PYRIDAZINE, 8-CHLORO-
    • 8-Chloro-pyrido(2,3-d)pyridazine
    • DTXSID00178238
    • 8-Chloropyrido(2,3-d)pyridazine
    • 23590-59-2
    • AKOS006282064
    • UNII-H2WSY99DLL
    • CCRIS 7358
    • H2WSY99DLL
    • MDL: MFCD02752531
    • Inchi: 1S/C7H4ClN3/c8-7-6-5(4-10-11-7)2-1-3-9-6/h1-4H
    • InChI Key: KIEMDHJPRIFLDJ-UHFFFAOYSA-N
    • SMILES: ClC1C2C(C=NN=1)=CC=CN=2

Computed Properties

  • Exact Mass: 165.00952
  • Monoisotopic Mass: 165.009375
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.437
  • Boiling Point: 387.8°Cat760mmHg
  • Flash Point: 220.4°C
  • Refractive Index: 1.674
  • PSA: 38.67

8-chloro-Pyrido[2,3-d]pyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029199108-1g
8-Chloropyrido[2,3-d]pyridazine
23590-59-2 95%
1g
$878.80 2023-09-02
Chemenu
CM313294-1g
8-Chloropyrido[2,3-d]pyridazine
23590-59-2 95%
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$750 2024-07-28

Additional information on 8-chloro-Pyrido[2,3-d]pyridazine

8-Chloro-Pyrido[2,3-d]Pyridazine: A Comprehensive Overview

8-Chloro-Pyrido[2,3-d]pyridazine (CAS No. 23590-59-2) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the pyridazine family, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The 8-chloro substitution adds a chlorine atom at position 8 of the pyrido[2,3-d]pyridazine system, introducing unique electronic and structural properties that make it a valuable molecule for various applications.

The synthesis of 8-chloro-pyrido[2,3-d]pyridazine involves a series of intricate organic reactions. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have employed microwave-assisted synthesis to accelerate the reaction process while maintaining the integrity of the molecule's structure. This approach not only enhances efficiency but also reduces the environmental footprint of the synthesis process.

One of the most notable applications of 8-chloro-pyrido[2,3-d]pyridazine lies in its potential as a building block for advanced materials. The compound's rigid aromatic system and electron-withdrawing chlorine substituent make it an ideal candidate for constructing two-dimensional materials such as graphene analogs. Recent studies have demonstrated that incorporating 8-chloro-pyrido[2,3-d]pyridazine into layered structures can significantly improve electrical conductivity and mechanical stability.

In the realm of pharmacology, 8-chloro-pyrido[2,3-d]pyridazine has shown promise as a lead compound for drug development. Its ability to interact with specific biological targets has been explored in various disease models. For example, researchers have investigated its potential as an anti-inflammatory agent by studying its effects on cyclooxygenase enzymes. Preliminary results indicate that 8-chloro-pyrido[2,3-d]pyridazine exhibits selective inhibition of COX-2, which is a key enzyme involved in inflammation.

The electronic properties of 8-chloro-pyrido[2,3-d]pyridazine have also made it a subject of interest in optoelectronic applications. Its absorption spectrum extends into the visible region, making it suitable for use in light-emitting diodes (LEDs) and photovoltaic devices. Recent experiments have shown that incorporating this compound into organic semiconductors can enhance their performance by improving charge transport properties.

Moreover, 8-chloro-pyrido[2,3-d]pyridazine has been utilized as a precursor for synthesizing more complex heterocyclic systems. By employing advanced coupling reactions and cyclization techniques, chemists have successfully constructed libraries of derivatives with diverse functionalities. These derivatives are being explored for their potential in catalysis, sensing technologies, and energy storage applications.

In terms of environmental impact, researchers have conducted life cycle assessments to evaluate the sustainability of 8-chloro-pyrido[2,3-d]pyridazine production processes. These studies highlight the importance of adopting green chemistry principles to minimize waste generation and energy consumption during synthesis.

Looking ahead, the continued exploration of 8-chloro-pyrido[2,3-d]pyridazine properties is expected to unlock new opportunities across multiple disciplines. Its unique combination of structural rigidity and functional substituents positions it as a versatile building block for future innovations in materials science and drug discovery.

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